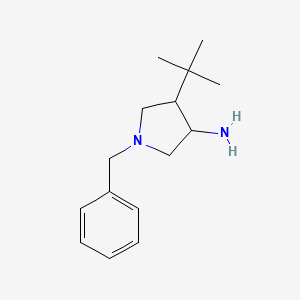

1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24N2 |

|---|---|

Molecular Weight |

232.36 g/mol |

IUPAC Name |

1-benzyl-4-tert-butylpyrrolidin-3-amine |

InChI |

InChI=1S/C15H24N2/c1-15(2,3)13-10-17(11-14(13)16)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11,16H2,1-3H3 |

InChI Key |

STCOZWUYKYDOOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CN(CC1N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Benzyl 4 Tert Butyl Pyrrolidin 3 Amine

Retrosynthetic Analysis of 1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine

A retrosynthetic analysis of this compound identifies several potential synthetic routes by disconnecting the target molecule at strategic bonds. The primary disconnections involve breaking the bonds that form the pyrrolidine (B122466) ring and those connecting the substituents.

A logical approach begins by disconnecting the benzyl (B1604629) group from the nitrogen atom, a standard N-alkylation step, leading to 4-(tert-butyl)pyrrolidin-3-amine. Further disconnection of the C-N bonds within the pyrrolidine ring suggests an acyclic precursor. For instance, a disconnection across the C2-N and C5-N bonds could lead back to a 1,4-dicarbonyl compound or its equivalent, which can be cyclized with benzylamine (B48309).

Alternatively, focusing on the C3-C4 bond substituents, the analysis suggests a precursor that allows for the diastereoselective installation of the amine and tert-butyl groups. This could involve an open-chain amino alcohol or amino ketone that undergoes cyclization. Another powerful strategy involves forming the ring first and then functionalizing the C3 and C4 positions. A key disconnection strategy is based on intramolecular cyclization, where the primary precursor would be a linear chain containing a nucleophilic nitrogen and an electrophilic carbon center separated by four atoms.

Pyrrolidine Ring Construction Approaches

The formation of the pyrrolidine core is the cornerstone of the synthesis. Various methods have been developed, ranging from classical cyclizations to modern metal-catalyzed reactions.

Cyclization Reactions for Pyrrolidine Core Formation

The construction of the pyrrolidine ring is frequently achieved through intramolecular cyclization of linear precursors. mdpi.com These reactions typically involve the formation of one or two C-N bonds in the ring-closing step. A common method is the reductive amination of 1,4-dicarbonyl compounds with a primary amine, such as benzylamine. mdpi.com Another approach involves the cyclization of 1,4-amino alcohols, which can proceed under either acidic or basic conditions. mdpi.com Furthermore, intramolecular hydroamination and C-H amination reactions have been recognized as powerful methods for the efficient construction of pyrrolidine rings. osaka-u.ac.jpresearchgate.net Other notable strategies include [3+2] cycloaddition reactions of azomethine ylides with alkenes, which can afford pyrrolidine derivatives with a wide range of substitution patterns and excellent stereoselectivity. osaka-u.ac.jpresearchgate.netnih.gov

Nitrile Anion Cyclization Methodologies

A highly efficient strategy for constructing substituted pyrrolidines involves nitrile anion cyclization. This method has been successfully applied to the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are structurally analogous to the target compound. acs.orgnih.gov The key step is a 5-exo-tet cyclization where a nitrile anion attacks an electrophilic carbon to form the five-membered ring. acs.orgnih.gov

| Reagent/Condition | Role | Outcome | Reference |

| Diethyl Chlorophosphate | Activating Group | Optimum for cyclization | acs.orgacs.org |

| Lithium Hexamethyldisilazide (LiHMDS) | Base | Optimum for cyclization, minimizes side reactions | acs.orgacs.org |

| Order of Addition | Process Parameter | Affects yield and purity | acs.org |

This methodology demonstrates a practical and scalable route to chiral 1,3,4-trisubstituted pyrrolidines. acs.orgnih.gov

Epoxide Ring Opening Reactions for Aminated Pyrrolidines

The ring-opening of epoxides by amines is a fundamental reaction in organic synthesis that produces valuable β-amino alcohols. researchgate.net This strategy can be extended to the synthesis of aminated pyrrolidines through an intramolecular cyclization pathway. The process would involve a precursor containing both an epoxide and an amine functionality. The intramolecular nucleophilic attack of the amine on the epoxide ring would lead to the formation of a hydroxypyrrolidine, which can be further functionalized.

The regioselectivity of the epoxide ring-opening is a critical factor and can be controlled by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. jsynthchem.comyoutube.com Under basic or neutral conditions with a strong nucleophile, the attack typically occurs at the less sterically hindered carbon of the epoxide in an SN2 fashion. jsynthchem.comyoutube.com In contrast, under acidic conditions, the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. jsynthchem.comyoutube.com This controlled regioselectivity is essential for synthesizing the desired substituted pyrrolidine isomer.

Palladium-Catalyzed Carboamination Reactions in Pyrrolidine Synthesis

Palladium-catalyzed carboamination of alkenes has emerged as a powerful and efficient method for the synthesis of substituted pyrrolidines. nih.gov This reaction involves the intramolecular cyclization of an unsaturated amine onto a palladium center, followed by reductive elimination to form both a C-N and a C-C bond in a single cascade. nih.govacs.org This approach is highly convergent and allows for the assembly of complex pyrrolidines from readily available starting materials like γ-aminoalkenes and aryl or alkenyl bromides. nih.govnih.gov

The mechanism is believed to involve the intramolecular insertion of the alkene into a Pd-N bond of an intermediate palladium complex. nih.govacs.org This step generates the new C-N bond and creates one or two stereocenters. Subsequent C-C bond-forming reductive elimination yields the pyrrolidine product. nih.govacs.org Enantioselective versions of this reaction have been developed, providing access to chiral pyrrolidines with high enantiomeric excess (up to 94% ee). nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and enantioselectivities. semanticscholar.org

| Catalyst System | Substrates | Product | Key Features | Reference |

| Pd-catalyst / Chiral Ligand | N-Boc-pent-4-enylamines + Aryl/Alkenyl Bromides | 2-(Arylmethyl)- or 2-(Alkenylmethyl)pyrrolidines | Good yields, high enantioselectivity (up to 94% ee) | nih.govacs.org |

| Pd-catalyst / P(2-furyl)₃ | γ-(N-arylamino)alkenes + Alkenyl Bromides | Substituted Pyrrolidines | Overcomes competing N-vinylation | nih.gov |

| Pd-catalyst / (S,Rs)-Xu4 Ligand | N-Boc-pent-4-enylamines + Aryl/Alkenyl Bromides | Substituted Pyrrolidines | Good yields, high enantioselectivity (up to 97% ee) | semanticscholar.org |

Introduction and Functionalization of Substituents

The introduction of the specific substituents—a benzyl group on the nitrogen, a tert-butyl group at the C4 position, and an amine at the C3 position—can be achieved either during the ring construction or by functionalizing a pre-formed pyrrolidine ring.

The N-benzyl group is commonly introduced via reductive amination of a ketone with benzylamine or by N-alkylation of a secondary amine with benzyl bromide or a similar benzylating agent. For example, (R)-1-benzyl-3-aminopyrrolidine can be prepared from racemic 1-benzyl-3-aminopyrrolidine through resolution with tartaric acid. google.com The synthesis of tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate from (3R)-(+)-benzylaminopyrrolidine demonstrates a method for both protecting the amine and confirming the presence of the benzyl group. chemicalbook.com

The introduction of the tert-butyl and amine groups at the C3 and C4 positions requires stereocontrol to obtain the desired diastereomer. If the pyrrolidine ring is formed via methods like nitrile anion cyclization or epoxide opening, the stereochemistry of the substituents is often set during the ring-closing step, based on the stereochemistry of the acyclic precursor. acs.org

Alternatively, a pre-existing pyrrolidine can be functionalized. Direct C-H functionalization is a developing field that could potentially be used to introduce substituents onto the pyrrolidine core. rsc.orgrsc.org For instance, α-arylation of pyrrolidines has been achieved in one step using a quinone monoacetal as an oxidizing agent. rsc.org While this applies to the α-position, similar principles could be explored for other positions. The synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine has been achieved enantiospecifically, highlighting that complex substitution patterns on the pyrrolidine ring can be accessed with high stereocontrol. acs.org

Benzyl Group Installation via N-Alkylation

The introduction of the benzyl group onto the pyrrolidine nitrogen is a fundamental step in the synthesis of the target compound. This is typically achieved through N-alkylation, a common and effective method for forming carbon-nitrogen bonds.

In a typical procedure, a suitable pyrrolidine precursor is reacted with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.govorgsyn.org The base serves to deprotonate the secondary amine of the pyrrolidine ring, generating a more nucleophilic species that can readily attack the electrophilic benzyl halide. Common bases used for this transformation include potassium carbonate, sodium bicarbonate, or triethylamine. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being employed to facilitate the reaction. nih.gov

The reaction progress can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting materials. orgsyn.org Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent. Purification of the N-benzylated product is often achieved through column chromatography or distillation.

An alternative approach to N-benzylation involves reductive amination. This method utilizes a pyrrolidine precursor and benzaldehyde (B42025) in the presence of a reducing agent. researchgate.net The amine and aldehyde first form an iminium ion intermediate, which is then reduced in situ to the corresponding N-benzylpyrrolidine. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.

tert-Butyl Group Introduction and Functional Group Interconversions

The incorporation of the tert-butyl group at the 4-position of the pyrrolidine ring is a more complex challenge that often requires a multi-step sequence involving functional group interconversions. A common strategy involves starting with a precursor that already contains a suitable functional group at the 4-position, which can then be elaborated to introduce the tert-butyl moiety.

One potential synthetic route involves the use of a γ-nitroketone as a key intermediate. mdpi.com The synthesis of this intermediate can be achieved through a Michael addition of a nitroalkane to an α,β-unsaturated ketone. mdpi.com For instance, the reaction of a nitromethane (B149229) derivative with 4,4-dimethylpent-1-en-3-one (B1622530) can provide the necessary carbon skeleton. mdpi.com Subsequent reductive cyclization of the γ-nitroketone, often using zinc dust in the presence of ammonium (B1175870) chloride, can lead to the formation of a pyrroline (B1223166) N-oxide. mdpi.com This intermediate can then be further reacted with organometallic reagents to introduce additional substituents and can be reduced to the corresponding pyrrolidine.

Functional group interconversions are often necessary to install the desired amine functionality at the 3-position. For example, a hydroxyl group at the 3-position can be converted to an amine through a two-step process involving mesylation or tosylation to form a good leaving group, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide can then be reduced to the primary amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Protecting Group Chemistry in the Synthesis of this compound

Protecting group chemistry is an indispensable tool in the synthesis of complex molecules like this compound. It allows for the selective masking of reactive functional groups, preventing them from undergoing unwanted side reactions during subsequent synthetic steps.

Application of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. fishersci.co.ukorganic-chemistry.org In the synthesis of this compound, the Boc group is typically employed to protect the amino group at the 3-position of the pyrrolidine ring. chemicalbook.com

The introduction of the Boc group is generally achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukchemicalbook.com Common bases for this transformation include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is often carried out in a solvent such as dichloromethane (B109758), acetonitrile, or a mixture of water and an organic solvent. chemicalbook.com For example, tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate can be synthesized by treating (R)-1-benzyl-3-aminopyrrolidine with di-tert-butyl dicarbonate and sodium bicarbonate in a mixture of acetonitrile and water. chemicalbook.com

The Boc group's stability to a wide array of reagents, including nucleophiles, bases, and reducing agents, makes it an ideal choice for multi-step syntheses. organic-chemistry.org This stability allows for various chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Table 1: Reagents and Conditions for Boc Protection

| Amine Substrate | Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| (R)-1-benzyl-3-aminopyrrolidine | Di-tert-butyl dicarbonate | Sodium bicarbonate | Acetonitrile/Water | 65.2% | chemicalbook.com |

Deprotection Strategies and Conditions

The removal of the Boc protecting group is a critical step to unveil the free amine at the desired stage of the synthesis. The most common method for Boc deprotection is treatment with a strong acid. fishersci.co.uk Trifluoroacetic acid (TFA) in dichloromethane is a widely used reagent system for this purpose. The reaction is typically fast and proceeds at room temperature. nih.gov Another common method involves the use of hydrochloric acid (HCl) in an organic solvent such as dioxane, ethyl acetate, or methanol. nih.gov

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid, which readily decarboxylates to yield the free amine. organic-chemistry.org

While acidic conditions are standard, other milder methods for Boc deprotection have been developed to accommodate acid-sensitive substrates. These include the use of reagents like oxalyl chloride in methanol, which can effect the deprotection under neutral conditions. nih.gov

Table 2: Common Conditions for Boc Deprotection

| Protecting Group | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | nih.gov |

| Boc | Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | nih.gov |

Stereoselective Synthesis Approaches for this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the spatial arrangement of substituents. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in asymmetric synthesis.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. This strategy is particularly useful in the synthesis of chiral amines and their derivatives. yale.edu

In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselective formation of one of the chiral centers on the pyrrolidine ring. For example, a chiral auxiliary could be appended to an acyclic precursor prior to the cyclization step that forms the pyrrolidine ring. The steric and electronic properties of the auxiliary would then favor the formation of one diastereomer over the other during the ring-forming reaction.

Commonly used chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones and sulfinamides developed by the Ellman group. yale.eduresearchgate.netscielo.org.mx For instance, a chiral sulfinamide could be condensed with a ketone to form a chiral sulfinylimine, which can then undergo a diastereoselective addition reaction. Subsequent removal of the sulfinyl group would yield a chiral amine.

While specific examples of chiral auxiliary-mediated synthesis for this compound are not extensively detailed in the provided search results, the general principles of this approach are well-established in organic synthesis. The selection of the appropriate chiral auxiliary and reaction conditions would be crucial to achieving the desired stereochemical outcome.

Asymmetric Catalysis in Pyrrolidine Formation

Asymmetric catalysis offers a direct route to enantioenriched pyrrolidines by employing chiral catalysts to create stereocenters with high fidelity. Both organocatalysis and metal catalysis have proven to be powerful strategies for the enantioselective construction of the pyrrolidine ring. benthamdirect.comacs.org

Organocatalytic Approaches:

Chiral secondary amines, particularly derivatives of proline, have emerged as highly effective organocatalysts for a multitude of asymmetric transformations. nih.govmdpi.com These catalysts operate through the formation of transient enamines or iminium ions, which then react with electrophiles or nucleophiles, respectively, in a highly stereocontrolled manner. nih.gov

One of the most powerful methods for constructing substituted pyrrolidines is the asymmetric Michael addition of aldehydes to nitroolefins, often catalyzed by diarylprolinol silyl (B83357) ethers. nih.gov This reaction can establish the C3 and C4 stereocenters of the pyrrolidine precursor in a single step with high enantioselectivity. For the synthesis of a 4-(tert-butyl)pyrrolidin-3-amine scaffold, a potential approach would involve the Michael addition of an appropriate aldehyde to a nitroalkene bearing a tert-butyl group. Subsequent reduction of the nitro group and cyclization would yield the desired pyrrolidine.

Another key organocatalytic method is the [3+2] cycloaddition. This strategy involves the reaction of an azomethine ylide with an alkene. Chiral amine catalysts can control the facial selectivity of the cycloaddition, leading to highly enantioenriched pyrrolidine products. researchgate.net

| Catalyst | Reaction Type | Substrates | Solvent | ee (%) |

| Diarylprolinol Silyl Ether | Michael Addition | Aldehydes, Nitroolefins | CH₂Cl₂ | up to >99 |

| (S)-Prolinamide Derivative | Aldol Reaction | Isatins, Acetone | Acetone | up to 80 |

| Chiral Phosphoric Acid | aza-Michael Cyclization | N-protected bis-homoallylic amines | Not specified | High |

| cis-2,5-disubstituted pyrrolidine | Michael Addition | Nitromethane, α,β-unsaturated aldehydes | Not specified | up to >99 rsc.org |

Metal-Catalyzed Approaches:

Transition metal catalysis provides a complementary set of tools for the asymmetric synthesis of pyrrolidines. Catalytic systems based on metals such as silver, copper, rhodium, and iridium have been successfully applied in various cycloaddition and C-H functionalization reactions. acs.orgrsc.orgorganic-chemistry.org

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a particularly effective method for constructing polysubstituted pyrrolidines. rsc.orgnih.gov Chiral ligands coordinated to a metal center, such as Ag(I) or Cu(I), can create a chiral environment that directs the approach of the reactants, resulting in high levels of enantioselectivity. acs.org This approach can simultaneously form the pyrrolidine ring and set multiple stereocenters.

| Metal/Ligand | Reaction Type | Substrates | Solvent | ee (%) |

| Ag₂CO₃ / Chiral Ligand | 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Not specified | High |

| Cu(I) / (R,Rp)-L3 | 1,3-Dipolar Cycloaddition | Nitrile olefin, Aldimine amide | THF | 96 nih.gov |

| Rhodium(II) complexes | C-H Insertion | N-protected pyrrolidine, Diazo precursors | Not specified | High acs.org |

| Iridium / Chiral Ligand | Allylic Substitution | Carbonate, Ammonia | Not specified | High acs.org |

Diastereoselective Reactions

Once the absolute stereochemistry is established, or when using prochiral starting materials, controlling the relative stereochemistry (diastereoselectivity) between the C3-amine and C4-tert-butyl groups is crucial. Diastereoselective reactions can be broadly categorized into substrate-controlled and reagent-controlled methods.

Substrate-Controlled Diastereoselectivity:

In this approach, a stereocenter already present in the substrate directs the formation of a new stereocenter. Starting materials derived from the "chiral pool," such as amino acids or carbohydrates, are often used. nih.gov For instance, starting from a chiral precursor like (R)-glyceraldehyde acetonide, a sequence of reactions including diastereoselective allylation can lead to the formation of a pyrrolidine ring with a defined relative stereochemistry. nih.gov

The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group, is another powerful strategy. acs.org This group can be attached to a nitrogen atom and effectively shield one face of the molecule, directing the approach of a reagent to the opposite face, thus controlling the formation of new stereocenters with high diastereoselectivity. acs.org After the desired stereochemistry is set, the auxiliary can be readily removed.

Reagent-Controlled Diastereoselectivity:

In these reactions, the stereochemical outcome is primarily determined by the chiral catalyst or reagent, which can favor the formation of one diastereomer over the other. The 1,3-dipolar cycloaddition reaction is a prime example of a powerful diastereoselective transformation for pyrrolidine synthesis. acs.org By selecting the appropriate catalyst and reaction conditions, it is possible to control the formation of up to four stereogenic centers in a single step with high regio- and diastereoselectivity. acs.org For example, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce densely substituted pyrrolidines with excellent diastereomeric ratios. acs.org

| Reaction Type | Key Reagent/Catalyst | Substrates | Diastereomeric Ratio (dr) |

| 1,3-Dipolar Cycloaddition | Ag₂CO₃ | N-tert-Butanesulfinylazadienes, Azomethine ylides | Good to Excellent acs.org |

| Michael Addition | Pyrrolidine-based organocatalyst | trans-β-nitrostyrene, 3-phenylpropionaldehyde | 70:30 to 78:22 (syn:anti) nih.gov |

| Allylation | Chiral imine from (R)-glyceraldehyde acetonide | Allylating agent | High |

| Annulation | Chiral Sulfinamide | Michael acceptors | up to >95:5 |

Stereochemical Aspects of 1 Benzyl 4 Tert Butyl Pyrrolidin 3 Amine

Analysis of Chiral Centers and Potential Isomers

1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine possesses two chiral centers at the C3 and C4 positions of the pyrrolidine (B122466) ring. The presence of these two stereocenters means that the compound can exist as a total of four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relative configuration of the substituents at C3 and C4 determines whether the diastereomers are cis or trans.

The potential stereoisomers are:

(3R,4R)-1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine

(3S,4S)-1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine

(3R,4S)-1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine

(3S,4R)-1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine

The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between the (3R,4R) and (3R,4S) isomers (and other similar pairings) is diastereomeric.

| Stereoisomer | Configuration at C3 | Configuration at C4 | Relationship |

| Isomer 1 | R | R | Enantiomer of Isomer 2 |

| Isomer 2 | S | S | Enantiomer of Isomer 1 |

| Isomer 3 | R | S | Enantiomer of Isomer 4 |

| Isomer 4 | S | R | Enantiomer of Isomer 3 |

Stereochemical Assignment Methodologies

The definitive assignment of the absolute and relative stereochemistry of each stereoisomer requires sophisticated analytical techniques.

Residual Dipolar Couplings (RDCs) are measured by NMR spectroscopy in an anisotropic medium. RDCs provide information on the orientation of internuclear vectors relative to the magnetic field, which is dependent on the molecule's three-dimensional structure. This data can be used to distinguish between different diastereomers and to determine the relative configuration of chiral centers.

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of all atoms. For chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute configuration. mdpi.com Although a crystal structure for this compound is not publicly available, this method would provide definitive proof of its stereochemistry. The process would involve growing a suitable single crystal of one of the enantiomerically pure isomers and collecting the diffraction data.

Control of Relative and Absolute Stereochemistry in Synthetic Pathways

The synthesis of specific stereoisomers of substituted pyrrolidines is a significant area of research. nih.gov Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been described, which proceeds via a nitrile anion cyclization strategy. nih.gov This method allows for the formation of the pyrrolidine ring with a high degree of stereocontrol, leading to the desired trans or cis isomers with high enantiomeric excess. nih.gov A key step in such a synthesis is the concomitant formation of the pyrrolidine ring with clean inversion of a stereocenter to afford a 1,3,4-trisubstituted chiral pyrrolidine. nih.gov

Diastereomer and Enantiomer Resolution Techniques

When a synthesis results in a mixture of stereoisomers, resolution techniques are employed to separate them.

Diastereomer Resolution: Diastereomers have different physical properties, such as solubility and boiling points, which can be exploited for their separation. Techniques like fractional crystallization or chromatography are commonly used. For example, reacting a racemic mixture of this compound with a chiral resolving agent, such as tartaric acid, would form two diastereomeric salts. rsc.org These salts, having different solubilities, can then be separated by crystallization. rsc.org

Reaction Mechanisms and Reactivity of 1 Benzyl 4 Tert Butyl Pyrrolidin 3 Amine and Its Derivatives

Nucleophilic Reactivity of the Amine Functionality

The primary amine group at the 3-position of the pyrrolidine (B122466) ring in 1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine is a key center of reactivity. As a primary amine, the lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles. This nucleophilicity is fundamental to many of the derivatization strategies employed for this class of compounds.

The reactivity of this amine is influenced by the steric hindrance imposed by the adjacent bulky tert-butyl group at the 4-position. While this steric bulk can modulate the rate of reaction, the amine remains sufficiently reactive to undergo a range of transformations. For instance, it readily partakes in amide bond formation when treated with carboxylic acids or their activated derivatives. nih.gov The benzyl (B1604629) group on the pyrrolidine nitrogen is electronically withdrawing to a small extent but primarily serves to protect the secondary amine and can be removed under specific conditions.

Transformations Involving the Pyrrolidine Ring System

The pyrrolidine ring system of this compound is robust but can be manipulated through several key transformations, including N-alkylation, hydrolysis of protecting groups, and reduction.

N-alkylation: The tertiary amine within the pyrrolidine ring is generally unreactive towards further alkylation under standard conditions due to steric hindrance and the presence of the benzyl group. However, modifications at this position are typically achieved by altering the synthetic route to incorporate different N-substituents from the outset.

Hydrolysis: In derivatives where the primary amine is protected, for example as a carbamate (B1207046) (e.g., tert-butoxycarbonyl, Boc), hydrolysis is a common and crucial step. Acidic conditions are typically employed to remove the Boc group, regenerating the primary amine for further functionalization. For instance, treatment with hydrochloric acid in an appropriate solvent effectively cleaves the carbamate. researchgate.net

Reduction (N-Debenzylation): A significant transformation of the pyrrolidine ring system involves the removal of the N-benzyl group. This deprotection step is often necessary to install other substituents or to obtain the final target molecule. Catalytic hydrogenation is a common method for N-debenzylation. nih.gov This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂), under a hydrogen atmosphere. chemicalbook.com The addition of an acid, such as acetic acid, can facilitate this process, particularly in cases of sterically hindered or electronically deactivated systems. nih.govnih.gov Alternative, non-reductive methods for N-debenzylation have also been developed, which can be advantageous when other reducible functional groups are present in the molecule. researchgate.netox.ac.uk

Mechanistic Pathways of Key Synthetic Steps

The synthesis of this compound and its analogs involves several key mechanistic steps, including ring formation and the introduction of functional groups.

Ring Formation: The pyrrolidine ring is often constructed through multi-step sequences. One common strategy involves the cyclization of a linear precursor. For example, a precursor containing appropriately positioned leaving groups and a nucleophilic amine can undergo intramolecular nucleophilic substitution to form the five-membered ring. googleapis.com

Functionalization Reactions: The introduction of the amine group at the 3-position can be achieved through various methods. One notable pathway is the Curtius rearrangement. researchgate.net This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by a nucleophile (often water or an alcohol) to form a carbamate. Subsequent hydrolysis of the carbamate yields the primary amine. The Curtius rearrangement is known to proceed with retention of configuration at the migrating carbon atom. researchgate.net

Another key step in the synthesis of related structures is the protection of the amine functionality. The reaction of a primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base is a standard procedure for introducing the Boc protecting group. chemicalbook.comchemicalbook.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, followed by the departure of the tert-butoxide and carbon dioxide.

Derivatization Strategies for Structural Modification

The structural framework of this compound allows for extensive derivatization at both the nitrogen and carbon positions, enabling the synthesis of a diverse range of analogs.

Amide Formation

The nucleophilic primary amine is a prime site for derivatization through amide bond formation. This is one of the most frequently employed reactions in medicinal chemistry. nih.gov Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction between the amine and a carboxylic acid. nih.gov

For sterically hindered amines, such as the one in the title compound, more specialized protocols may be required to achieve high yields. rsc.orgresearchgate.netchimia.chnih.gov These can include the use of acyl fluorides, which are highly reactive acylating agents, or specific coupling reagents designed to overcome steric hindrance.

Table 1: Examples of Amide Coupling Conditions

| Coupling Reagent System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| EDC/HOBt/DMAP | DIPEA | CH₃CN | Room Temp. | Effective for electron-deficient amines. nih.gov |

| Acyl Fluoride (in situ) | - | Various | Elevated | Suitable for sterically hindered substrates. rsc.org |

Further Functionalization at Nitrogen and Carbon Positions

Beyond amide formation, the molecule can be functionalized at other positions.

Nitrogen Positions:

Primary Amine (C3-NH₂): Besides acylation, this amine can undergo reactions such as reductive amination with aldehydes or ketones to form secondary amines, alkylation with alkyl halides, or arylation via Buchwald-Hartwig coupling.

Pyrrolidine Nitrogen (N1): As previously discussed, the benzyl group can be removed via hydrogenolysis. nih.govchemicalbook.com The resulting secondary amine is a versatile handle for introducing a wide array of substituents through N-alkylation or N-arylation, significantly diversifying the molecular structure.

Carbon Positions: While the existing carbon skeleton is relatively stable, functionalization of the pyrrolidine ring at carbon positions is less common post-synthesis. Such modifications are typically incorporated into the synthetic design from the beginning, using appropriately substituted starting materials.

Theoretical and Computational Chemistry Studies of 1 Benzyl 4 Tert Butyl Pyrrolidin 3 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational to understanding the three-dimensional arrangement of atoms and the distribution of electrons within 1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine. These calculations, often employing methods like Density Functional Theory (DFT), can predict the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. epstem.net

The electronic structure, which dictates the molecule's chemical properties, is also elucidated. This includes the distribution of electron density, molecular orbital energies, and the electrostatic potential. Understanding these features is the first step toward predicting how the molecule will interact with other chemical species.

Table 1: Calculated Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values for similar molecular structures.)

| Parameter | Value |

| C-N (pyrrolidine ring) Bond Length | 1.47 Å |

| C-C (pyrrolidine ring) Bond Length | 1.54 Å |

| C-N-C (pyrrolidine ring) Bond Angle | 108.5° |

| C-C-N (pyrrolidine ring) Bond Angle | 104.2° |

Conformational Analysis and Energetics

The flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the benzyl (B1604629) and tert-butyl groups mean that this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By identifying the most stable conformers (those with the lowest energy), researchers can determine the predominant shapes the molecule will adopt under normal conditions.

This analysis is critical because the conformation of a molecule can significantly influence its biological activity and physical properties. Computational methods can map out the potential energy surface of the molecule, revealing the energy barriers between different conformations and the most energetically favorable forms.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to simulate chemical reactions involving this compound. This involves mapping the energetic profile of a reaction from reactants to products, a process known as reaction pathway modeling. A key aspect of this is the identification and characterization of transition states—the high-energy species that exist transiently between reactants and products.

By calculating the energy of these transition states, chemists can predict the activation energy of a reaction, which is a crucial factor in determining the reaction rate. This information is invaluable for understanding the mechanisms of reactions in which this compound might participate and for designing new synthetic routes.

Prediction of Spectroscopic Signatures

Computational chemistry can predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. Key spectroscopic techniques that can be simulated include:

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, corresponding to the peaks in an IR spectrum. This helps in the assignment of experimental spectra and in understanding the molecule's vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of hydrogen and carbon atoms can be calculated, providing a theoretical NMR spectrum. This is a powerful tool for structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values for similar molecular structures.)

| Spectroscopy | Peak/Shift | Assignment |

| IR | ~3300 cm⁻¹ | N-H stretch |

| IR | ~2950 cm⁻¹ | C-H stretch (aliphatic) |

| ¹H NMR | ~7.3 ppm | Aromatic protons (benzyl) |

| ¹³C NMR | ~138 ppm | Quaternary aromatic carbon (benzyl) |

Frontier Molecular Orbital (FMO) and Frontier Electron Density (FED) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. aun.edu.eg It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals provide insight into how a molecule will behave in a chemical reaction.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. A higher energy HOMO indicates a better electron donor.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. A lower energy LUMO indicates a better electron acceptor.

The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive. Frontier Electron Density (FED) analysis further refines this by indicating the specific regions on the molecule where these electron transfers are most likely to occur.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar molecular structures.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Advanced Analytical Methodologies for Research and Development of 1 Benzyl 4 Tert Butyl Pyrrolidin 3 Amine

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of 1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds. For substituted amines like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach. In this method, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity of related pyrrolidine (B122466) derivatives has been successfully determined using HPLC, confirming its applicability. sigmaaldrich.com Due to the basic nature of the amine functional group, peak tailing can be an issue. This is often mitigated by using a buffer in the mobile phase or by employing specialized columns designed for amine analysis. Because aliphatic amines often lack a strong UV chromophore, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to enhance UV detection and sensitivity, especially for trace-level analysis.

Interactive Table: Typical HPLC Parameters for Amine Analysis

| Parameter | Value | Description |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A common nonpolar stationary phase for reverse-phase chromatography. |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Trifluoroacetic Acid (TFA) | A typical gradient or isocratic mobile phase. TFA is used as an ion-pairing agent to improve peak shape for amines. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The benzyl (B1604629) group provides UV absorbance, allowing for detection. |

| Injection Volume | 10 µL | A typical volume for injecting the sample onto the column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, while having a relatively high boiling point, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For amines, which can exhibit poor peak shapes due to their polarity, derivatization or the use of specialized columns with basic deactivation is often necessary to achieve symmetrical peaks and reproducible results. researchgate.net

Interactive Table: Representative GC Parameters

| Parameter | Value | Description |

|---|---|---|

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) | A common, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium | An inert gas used to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min | A temperature gradient is used to elute compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds, while MS provides structural information. |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound (C₁₅H₂₄N₂), the exact mass of its protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value. The high mass accuracy of HRMS provides strong evidence for the compound's identity. nih.gov Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information, corroborating the proposed connectivity of the molecule.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₂ |

| Calculated Exact Mass ([M+H]⁺) | 233.1961 Da |

| Observed m/z (Hypothetical) | 233.1963 Da |

| Mass Accuracy (Hypothetical) | < 1 ppm |

| Ionization Technique | Electrospray Ionization (ESI) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. emerypharma.com While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex structure of this compound. nih.govresearchgate.net

2D NMR Techniques:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is invaluable for tracing out the spin systems within the pyrrolidine ring and the benzyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon resonances based on their attached protons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments, for instance, by showing correlations from the benzylic protons to the carbons of the pyrrolidine ring and the phenyl ring. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.comharvard.edu This is particularly important for determining the stereochemistry of the molecule, for example, the relative orientation of the tert-butyl group and the amine group on the pyrrolidine ring (cis vs. trans).

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of this compound. mdpi.combeilstein-journals.org

Interactive Table: Hypothetical ¹H NMR Data Assignments

| Proton | Chemical Shift (ppm, hypothetical) | Multiplicity | Coupling Constant (J, Hz, hypothetical) |

|---|---|---|---|

| Phenyl-H | 7.25-7.40 | m | - |

| Benzyl-CH₂ | 3.65 | s | - |

| Pyrrolidine-H3 | 3.50 | m | - |

| Pyrrolidine-H2α, H5α | 3.10 | m | - |

| Pyrrolidine-H2β, H5β | 2.80 | m | - |

| Pyrrolidine-H4 | 2.20 | m | - |

Interactive Table: Hypothetical ¹³C NMR Data Assignments

| Carbon | Chemical Shift (ppm, hypothetical) |

|---|---|

| Phenyl-C (quaternary) | 138.0 |

| Phenyl-CH | 129.0, 128.5, 127.0 |

| Benzyl-CH₂ | 60.0 |

| Pyrrolidine-C3 | 58.0 |

| Pyrrolidine-C2, C5 | 55.0 |

| Pyrrolidine-C4 | 45.0 |

| tert-Butyl-C (quaternary) | 32.0 |

Future Research Directions and Potential Innovations in the Chemistry of 1 Benzyl 4 Tert Butyl Pyrrolidin 3 Amine

Development of Novel and Efficient Synthetic Routes (e.g., Green Chemistry approaches)

While dedicated synthetic routes for 1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine are not yet widely published, future research can leverage a variety of modern synthetic strategies to improve efficiency, reduce environmental impact, and enhance yield. A primary focus will be the adoption of Green Chemistry principles to create more sustainable synthetic pathways.

Key areas for development include:

Multicomponent Reactions (MCRs): One-pot MCRs are a powerful tool for rapidly constructing complex molecules like pyrrolidines from simple starting materials, thereby increasing step economy. nih.gov Future work could explore three-component reactions involving an appropriate aldehyde, amine, and a Michael acceptor to construct the substituted pyrrolidine (B122466) core in a single, efficient step. tandfonline.comacs.org

Catalytic Methods: Moving away from stoichiometric reagents towards catalytic systems is a core tenet of green chemistry. This could involve developing novel transition-metal or organocatalytic cyclization reactions to form the pyrrolidine ring. mdpi.com

Green Solvents and Conditions: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or bio-renewable solvents is a critical direction. nih.gov Furthermore, the use of alternative energy sources, such as ultrasound irradiation, has been shown to accelerate reactions and improve yields in the synthesis of other pyrrolidine derivatives. tandfonline.com

| Approach | Traditional Method Example | Potential Green Chemistry Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Ring Formation | Multi-step linear synthesis with protecting groups. | One-pot, three-component [3+2] cycloaddition reaction. tandfonline.com | Higher atom economy, reduced steps, less waste. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane). | Aqueous or alcohol-based systems (e.g., Ethanol/Water). nih.gov | Reduced toxicity, improved safety, lower environmental impact. |

| Energy Input | Prolonged heating under reflux. | Ultrasound or microwave-assisted synthesis. tandfonline.com | Faster reaction times, lower energy consumption. |

| Reagents | Use of stoichiometric, often hazardous reagents. | Development of recyclable organo- or metal-catalysts. mdpi.com | Reduced waste, potential for catalyst reuse, milder conditions. |

Exploration of Derivatives as Intermediates for Complex Organic Molecules

The this compound structure is a versatile scaffold that can serve as a key intermediate for the synthesis of more complex and potentially bioactive molecules. The pyrrolidine moiety is prevalent in compounds targeting a wide range of diseases, including viral infections, cancer, and neurological disorders. nih.govnih.govchemicalbook.com

Future research can focus on modifying the core structure at its three key functional handles:

The Primary Amine (C3): This group is ideal for forming amides, sulfonamides, ureas, and for undergoing reductive amination to introduce diverse substituents. These modifications are crucial for tuning the molecule's pharmacological properties.

The Tertiary Amine (N1): The N-benzyl group can be removed via hydrogenolysis to yield a secondary amine. This position can then be functionalized with different alkyl or aryl groups to explore structure-activity relationships (SAR).

The Pyrrolidine Ring: While more complex, modifications to the ring itself could be explored to introduce additional functional groups or alter its conformation.

The strategic combination of a bulky, lipophilic tert-butyl group and a modifiable amino group makes this scaffold particularly interesting for designing ligands that target protein-protein interactions or enzyme active sites. chemicalbook.com

| Derivative Type | Modification Site | Potential Therapeutic Area | Rationale / Example Class |

|---|---|---|---|

| Acyl/Sulfonyl Derivatives | C3-Amine | Antiviral, Anticancer | Many enzyme inhibitors utilize acylated amine functionalities for binding. nih.gov |

| N-Substituted Analogs | N1-Amine (after debenzylation) | CNS Disorders, ACE Inhibitors | Modification at this position can alter solubility, cell permeability, and receptor affinity. nih.gov |

| Urea/Thiourea Derivatives | C3-Amine | Enzyme Inhibition (e.g., Kinases) | Urea motifs are common hydrogen bond donors/acceptors in kinase inhibitors. |

| Fused Heterocycles | C3-Amine and C4-Position | Novel Scaffolds for Drug Discovery | Building additional rings onto the pyrrolidine core can create rigid, conformationally defined structures for targeting specific biological receptors. whiterose.ac.uk |

Advancements in Stereochemical Control and Resolution

The target compound possesses two stereocenters at the C3 and C4 positions, meaning it can exist as four distinct stereoisomers. As biological activity is often highly dependent on the specific 3D arrangement of a molecule, controlling the stereochemistry during synthesis is paramount. Future research will focus on developing highly stereoselective syntheses to access each of these isomers in high purity.

Potential strategies include:

Substrate-Controlled Synthesis: Utilizing chiral starting materials from the "chiral pool," such as derivatives of proline or other amino acids, can pre-determine the stereochemistry of one or more centers. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts (either metal-based or organocatalysts) can induce high levels of enantioselectivity in key bond-forming steps, such as asymmetric hydrogenations or conjugate additions, to build the chiral pyrrolidine ring. mdpi.comresearchgate.net

Diastereoselective Reactions: For reactions that form the second stereocenter on a pre-existing chiral molecule, conditions can be optimized to favor the formation of one diastereomer over the other (e.g., cis vs. trans). acs.orgnih.gov This has been demonstrated in copper-promoted aminooxygenation reactions to form substituted pyrrolidines with high diastereoselectivity. nih.gov

Chiral Resolution: In cases where a racemic mixture is synthesized, classical resolution using chiral acids or enzymatic resolution can be employed to separate the enantiomers. google.com While effective, this approach is less efficient than asymmetric synthesis as the maximum theoretical yield for the desired enantiomer is 50%.

| Strategy | Description | Potential Application |

|---|---|---|

| Asymmetric Hydrogenation | Using a chiral transition-metal catalyst to stereoselectively reduce a C=C or C=N bond. researchgate.net | Reduction of a pyrroline (B1223166) precursor to establish the C3 and C4 stereocenters. |

| Organocatalytic Aza-Michael Addition | Employing a chiral amine or phosphoric acid to catalyze the enantioselective addition of an amine to a Michael acceptor. whiterose.ac.uk | An intramolecular cyclization of an acyclic precursor to form the chiral ring. |

| Chiral Pool Synthesis | Starting with an enantiopure natural product, such as (S)-proline or a derivative. mdpi.com | Using a modified proline to introduce the tert-butyl group and then functionalize to the 3-amine. |

| Diastereoselective Cycloaddition | A [3+2] cycloaddition reaction where the facial selectivity is controlled by existing stereocenters or chiral catalysts. researchgate.net | Reacting a chiral azomethine ylide with an appropriate dipolarophile. |

Integration of Automation and High-Throughput Methodologies in Synthesis Research

The exploration of this compound and its derivatives can be significantly accelerated through the integration of automation and high-throughput experimentation (HTE). These technologies allow for the rapid synthesis and screening of large numbers of compounds, facilitating faster discovery of novel synthetic routes and molecules with desired properties.

Future innovations in this area could involve:

Automated Library Synthesis: Using robotic liquid handlers and automated reaction platforms to perform parallel synthesis of a library of derivatives. nih.gov This approach allows for the systematic variation of substituents at the C3-amine and N1-amine positions to rapidly build a collection of analogs for biological screening. Nanoscale synthesis techniques can be used to minimize reagent consumption and waste during this process. researchgate.net

High-Throughput Reaction Screening: Employing miniaturized reaction arrays to quickly screen a wide range of catalysts, solvents, and reaction conditions. This accelerates the optimization of synthetic steps and can lead to the discovery of novel and more efficient transformations.

Integrated Synthesis and Screening: Combining automated synthesis platforms directly with high-throughput biological screening assays. This creates a closed-loop discovery engine where compounds are made, tested, and the resulting data is used to inform the design of the next generation of molecules, potentially guided by machine learning algorithms.

The application of these automated methodologies will be essential for unlocking the full potential of the this compound scaffold in fields such as medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 1-Benzyl-4-(tert-butyl)pyrrolidin-3-amine, and how can reaction parameters be optimized?

- Methodological Answer :

- Route Selection : Start with a pyrrolidine scaffold and introduce the tert-butyl group via nucleophilic substitution or reductive amination. Benzylation can be achieved using benzyl halides in the presence of a base like K₂CO₃.

- Optimization : Vary solvents (e.g., DMF for polar conditions, THF for milder reactions) and catalysts (e.g., Pd/C for hydrogenation steps). Monitor yield via HPLC or GC-MS. Temperature control (e.g., 0–25°C) is critical to minimize side reactions like over-alkylation .

- Characterization : Use H/C NMR to confirm substitution patterns and LC-MS for purity assessment (>95% recommended for biological assays).

Q. Which spectroscopic and chromatographic techniques are prioritized for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H NMR for benzyl proton splitting (~7.3 ppm) and tert-butyl singlet (~1.2 ppm). C NMR can confirm quaternary carbons in the tert-butyl group.

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion matching (e.g., [M+H]⁺ expected for C₁₅H₂₄N₂).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves impurities .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Preventive Measures : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with oxidizing agents due to potential amine reactivity.

- Spill Management : Neutralize with dilute acetic acid (5%) and adsorb with vermiculite. Collect waste in sealed containers labeled for halogenated organics .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation.

Advanced Research Questions

Q. How can conflicting biological activity data for this compound across studies be systematically resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Replicate experiments under standardized conditions (pH, temperature, cell lines).

- Theoretical Alignment : Link results to receptor-binding models (e.g., docking studies using AutoDock Vina) to explain potency variations. Consider stereochemical influences if racemic mixtures were used in prior work .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch-dependent variability .

Q. What computational approaches predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate transition states in Gaussian or ORCA to assess energy barriers for stereoisomer formation.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict favored conformers. Compare with experimental NMR coupling constants (e.g., for chair vs. boat conformations) .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to forecast optimal chiral catalysts (e.g., Jacobsen’s thiourea catalysts) .

Q. How can the environmental impact of this compound be assessed during disposal?

- Methodological Answer :

- Ecotoxicity Testing : Use Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines) to determine LC₅₀/EC₅₀ values.

- Degradation Studies : Perform photolysis (UV irradiation in H₂O/CH₃CN) or biodegradation (activated sludge) followed by LC-MS/MS to track breakdown products .

- Regulatory Compliance : Align with EPA’s Toxic Substances Control Act (TSCA) guidelines for amine derivatives .

Tables for Key Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.